N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a quinoxaline core with various functional groups, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its biological activities.
Quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline: A structural isomer of quinoline with distinct properties.
Uniqueness
N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-6-26(17(5)28)22-23(30)27(19-10-8-7-9-18(19)24-22)13-20(29)25-21-15(3)11-14(2)12-16(21)4/h7-12H,6,13H2,1-5H3,(H,25,29) |
InChI Key |
MTEKZSOGTBLNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.